N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a methylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Alkylation: The nitrobenzene sulfonamide is then subjected to alkylation with 3-chloropropylamine in the presence of a base such as sodium hydroxide to introduce the 3-(methylamino)propyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide can undergo reduction to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products:
Reduction: Formation of N-[3-(Methylamino)propyl]-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
Chemistry: N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical modifications. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- N-Methyl-N-[3-(methylamino)propyl]-4-propyl-1-piperazinesulfonamide
- N,N-Bis[3-(methylamino)propyl]methylamine
Comparison: N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one of these functional groups. The nitro group enhances its potential for redox reactions, while the sulfonamide group provides strong enzyme inhibition properties.
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-11-7-2-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
JMKXHMCPGHJSRV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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